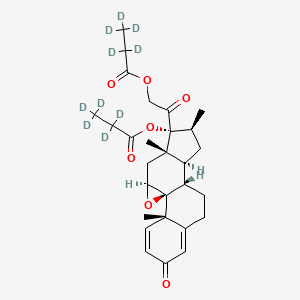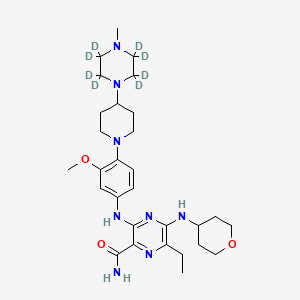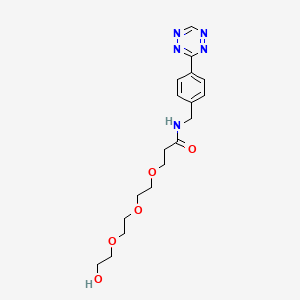
H-Ala-Gly-Pro-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ala-Gly-Pro-Val-OH is a tetrapeptide composed of four amino acids: alanine, glycine, proline, and valine. Peptides like this compound play crucial roles in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Gly-Pro-Val-OH typically involves the stepwise coupling of the amino acids alanine, glycine, proline, and valine. The process often employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Protective groups are used to prevent unwanted side reactions, and the peptide is cleaved from the resin upon completion .
Industrial Production Methods
Industrial production of peptides like this compound often utilizes automated peptide synthesizers, which streamline the synthesis process and ensure high purity and yield. The use of mixed anhydrides and activated esters, such as N-hydroxysuccinimide esters, can enhance the efficiency of peptide bond formation .
Análisis De Reacciones Químicas
Types of Reactions
H-Ala-Gly-Pro-Val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, restoring the peptide to its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various chemical reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered amino acid sequences .
Aplicaciones Científicas De Investigación
H-Ala-Gly-Pro-Val-OH has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of H-Ala-Gly-Pro-Val-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various signaling pathways, leading to biological effects like enhanced collagen synthesis or immunomodulation. The exact molecular targets and pathways depend on the specific context and application of the peptide .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to H-Ala-Gly-Pro-Val-OH include other tetrapeptides and oligopeptides with varying amino acid sequences, such as H-Lys-Ala-Val-Gly-OH and H-Gly-Pro-Gly-OH .
Uniqueness
The presence of proline, for example, can influence the peptide’s conformation and stability, making it suitable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C15H26N4O5 |
|---|---|
Peso molecular |
342.39 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H26N4O5/c1-8(2)12(15(23)24)18-14(22)10-5-4-6-19(10)11(20)7-17-13(21)9(3)16/h8-10,12H,4-7,16H2,1-3H3,(H,17,21)(H,18,22)(H,23,24)/t9-,10-,12-/m0/s1 |
Clave InChI |
YGGRJZFZOSKRQV-NHCYSSNCSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)













